1-Cyclohexylpiperidine

Membrane Science Forward Osmosis Draw Solute

Procure 1-Cyclohexylpiperidine (CAS 3319-01-5) when application performance cannot be compromised by generic N-substituted piperidines. This compound uniquely delivers 2.5× higher water flux than NaCl in forward osmosis at 1.0 M concentration (22.2 vs. 8.8 LMH), directly reducing membrane capital expenditure. It is the mandatory and irreplaceable precursor for synthesizing 1-(1-phenylcyclohexyl)piperidine (PCP) and its analogs, and the designated reference standard (Benhexol impurity 12) for trihexyphenidyl QC release testing. Unlike N-alkyl/aryl analogs, its cyclohexyl-piperidine architecture provides restricted bond rotation to lower entropic binding penalties in drug design. Ensure your R&D, analytical, or engineering workflow meets specifications with the correct, differentiated building block.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 3319-01-5
Cat. No. B1196802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexylpiperidine
CAS3319-01-5
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCCCC2
InChIInChI=1S/C11H21N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11H,1-10H2
InChIKeyDSSKLTAHHALFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylpiperidine (CAS 3319-01-5): Procurement-Relevant Properties, Structure, and Technical Context


1-Cyclohexylpiperidine (CAS 3319-01-5), also referred to as N-cyclohexylpiperidine, is a tertiary amine comprising a saturated piperidine heterocycle N-substituted with a cyclohexyl moiety [1]. Its molecular formula is C11H21N, with a molecular weight of 167.29 g/mol [1]. It is a colorless to light yellow clear liquid at room temperature, exhibiting a density of approximately 0.92 g/cm³ and a boiling point of 107 °C at 14 mmHg (231-234 °C at 760 mmHg) . The compound is immiscible with water and demonstrates moderate lipophilicity, with experimental LogP values reported in the range of 3.10–3.38, indicating a strong preference for non-polar environments [2]. These physicochemical properties underpin its utility across several distinct technical domains.

Why 1-Cyclohexylpiperidine (CAS 3319-01-5) Cannot Be Swapped with Generic N-Alkyl or N-Aryl Piperidines: Key Differentiators for Procurement


Generic substitution of 1-cyclohexylpiperidine with other N-substituted piperidines or structurally analogous cyclohexylamines is not functionally equivalent due to a confluence of unique structural, physicochemical, and application-specific properties. Unlike N-phenylpiperidine which introduces aromatic planarity [1], or N-alkylpiperidines which lack the steric bulk of a cyclohexane ring [1], the specific cyclohexyl-piperidine architecture of CAS 3319-01-5 confers a distinct combination of lipophilicity (LogP ~3.10–3.38) [2] and switchable polarity [3][4]. These are not general class features. Furthermore, its role as the essential precursor to 1-(1-phenylcyclohexyl)piperidine [5] and as an impurity reference standard for benhexol cannot be satisfied by a mere 'in-class' alternative. The following evidence guide details specific, quantifiable differentiation dimensions where the compound's utility diverges measurably from its closest analogs.

1-Cyclohexylpiperidine (CAS 3319-01-5): A Quantitative Procurement Guide for Differentiated Selection


Evidence Item 1: Quantitative Comparison of Osmotic Performance vs. NaCl in Forward Osmosis Membranes

In forward osmosis (FO) applications, 1-cyclohexylpiperidine (CHP), when converted to its protonated ammonium salt form (CHPH+), demonstrates a substantial and quantifiable increase in water flux compared to the standard draw solute sodium chloride (NaCl). In a study using a commercial cellulose triacetate (CTA) FO membrane, a 1.0 M CHPH+ draw solution produced a water flux of 22.2 LMH (liters per square meter per hour). In contrast, a 1.0 M NaCl draw solution produced a water flux of only 8.8 LMH under identical operating conditions [1]. The osmotic pressure of the 1.0 M CHP–H2CO3 solution was measured at 145 atm, significantly higher than that of equivalent NaCl solutions, which directly drives the enhanced flux [2].

Membrane Science Forward Osmosis Draw Solute Water Treatment

Evidence Item 2: Lipophilicity Advantage Over N-Phenylpiperidine in Non-Polar Applications

1-Cyclohexylpiperidine exhibits a measured LogP (octanol-water partition coefficient) of 3.10 [1] to 3.38 . This lipophilicity derives from the saturated cyclohexyl ring, which creates a hydrophobic surface area distinct from the aromatic ring of N-phenylpiperidine. N-phenylpiperidine, by comparison, has a significantly lower LogP due to the polarizability of the aromatic ring. The cyclohexyl moiety is considered necessary for specific molecular interactions, as noted in structure-activity relationship studies of this class [2].

Medicinal Chemistry ADME LogP Lipophilicity

Evidence Item 3: Essential and Irreplaceable Precursor to Phencyclidine (PCP) Derivatives

1-Cyclohexylpiperidine is the specific, named precursor in the synthesis of 1-(1-phenylcyclohexyl)piperidine (phencyclidine, PCP) [1]. The synthesis involves the reaction of 1-cyclohexylpiperidine with a phenyl Grignard reagent or phenyl lithium to install the phenyl group at the 1-position of the cyclohexyl ring . No generic 'N-alkylpiperidine' can serve as a substitute for this transformation, as the cyclohexyl ring of the starting material becomes the cyclohexyl component of the target molecule. 1-(1-phenylcyclohexyl)piperidine is a well-characterized N-methyl-D-aspartate receptor (NMDAR) antagonist and has served as a foundational scaffold for numerous SAR studies [1].

Pharmaceutical Synthesis Neuroscience NMDAR Antagonist Intermediate

Evidence Item 4: Conformational Rigidity and Restricted Rotation—A Differentiating Structural Feature

Molecular mechanics calculations reveal that 1-cyclohexylpiperidine and its substituted derivatives exhibit restricted internal rotation around the N–C(cyclohexyl) pivot bond due to 1,5-interactions between the cyclohexyl ring and the piperidine ring substituents [1]. This restricted rotation is not observed in analogous N-alkylpiperidines (e.g., N-methylpiperidine, N-ethylpiperidine) or N-arylpiperidines (e.g., N-phenylpiperidine) because these lack the steric bulk and specific 1,5-interaction geometry of the cyclohexyl-piperidine system [1]. The calculated rotational barriers indicate a conformational preference that imparts a degree of pre-organization to the molecule, which can be exploited in rational design.

Computational Chemistry Molecular Mechanics Conformational Analysis Cheminformatics

1-Cyclohexylpiperidine (CAS 3319-01-5): Application Scenarios Backed by Comparative Evidence


Scenario 1: Forward Osmosis (FO) Membrane System Optimization Requiring High-Flux Draw Solutes

Research groups and engineering firms developing forward osmosis systems for water reclamation or CO2 capture should procure 1-cyclohexylpiperidine when the primary performance metric is maximizing water flux at moderate draw solution concentrations. Direct comparative data show that a 1.0 M CHPH+ solution delivers 2.5× higher flux than 1.0 M NaCl (22.2 LMH vs. 8.8 LMH) under identical conditions [1]. This directly translates to reduced membrane surface area, lower capital expenditure for membrane modules, and enhanced overall system efficiency.

Scenario 2: Synthesis of Phencyclidine (PCP)-Based NMDAR Antagonists and Related SAR Studies

Medicinal chemistry laboratories engaged in synthesizing and studying 1-(1-phenylcyclohexyl)piperidine (PCP) or its structurally related NMDAR antagonist analogs must procure 1-cyclohexylpiperidine as the requisite starting material [1]. No other N-substituted piperidine can serve as a direct substitute for constructing the core cyclohexyl-piperidine scaffold, as the cyclohexyl moiety of the precursor is incorporated intact into the final molecule. This makes procurement of CAS 3319-01-5 essential for reproducibility and valid structure-activity relationship (SAR) analysis in this specific chemical series.

Scenario 3: Design of Conformationally Constrained Ligands with Enhanced Binding Pre-Organization

Computational chemistry and structure-based drug design groups should evaluate 1-cyclohexylpiperidine as a building block when seeking to reduce the entropic penalty of ligand binding through conformational restriction. Molecular mechanics studies have quantified that the cyclohexyl-piperidine pivot bond exhibits restricted rotation due to 1,5-interactions—a feature absent in N-alkyl or N-aryl piperidine analogs [1]. This pre-organization can be rationally leveraged to improve binding affinity in designed small molecules targeting receptors with defined binding pockets.

Scenario 4: Analytical Chemistry Applications Requiring a Benhexol Impurity Reference Standard

Analytical laboratories performing quality control or stability studies on benhexol (trihexyphenidyl) drug substance or drug product should procure 1-cyclohexylpiperidine for use as a reference standard. This compound is formally designated as Benhexol impurity 12 and is specifically required for identification, quantification, and method validation per pharmacopoeial and regulatory impurity profiling guidelines [1]. Generic N-substituted piperidines cannot serve as substitutes for this specific impurity marker, making procurement of CAS 3319-01-5 mandatory for compliant analytical method execution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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